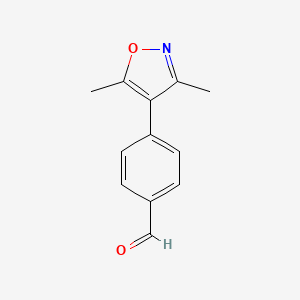

4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde

Descripción general

Descripción

“4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde” is a chemical compound that has gained significant attention in recent years due to its unique physical and chemical properties. It is a chemical building block with the molecular formula C12H11NO2 .

Synthesis Analysis

In a study, 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one were designed and synthesized to evaluate their inhibitory activities against BRD4 . The synthesis process involved the design and creation of these derivatives, with compound DDT26 exhibiting the most potent inhibitory effect on BRD4 .Molecular Structure Analysis

The molecular structure of “4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde” is represented by the molecular formula C12H11NO2 . The molecular weight of this compound is 201.225 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde” include a molecular weight of 201.225 g/mol and a molecular formula of C12H11NO2 .Aplicaciones Científicas De Investigación

Cancer Research: BRD4 Inhibition

In the realm of cancer research, derivatives of 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde have been synthesized to target BRD4, a protein implicated in cancer progression. These derivatives have shown potent inhibitory activities against BRD4, particularly in the treatment of triple-negative breast cancer (TNBC). One compound, DDT26, demonstrated significant anti-proliferative activity and induced DNA damage, suggesting its potential as a lead compound for developing new anti-cancer agents .

Organic Synthesis: Building Block for Heterocyclic Compounds

This compound serves as a crucial building block in organic synthesis, particularly in the construction of heterocyclic compounds. Its unique structure allows for the synthesis of various derivatives with potential pharmacological activities. It’s used in the design and synthesis of phthalazinone derivatives, which are explored for their therapeutic properties .

Medicinal Chemistry: PARP1 Inhibition

Apart from BRD4 inhibition, the phthalazinone moiety of certain derivatives mimics the PARP1 substrate, displaying moderate inhibitory effects on PARP1. This is significant in the context of developing novel therapeutic agents for cancer treatment, as PARP1 plays a role in DNA repair and cell death .

Materials Science: Chemical Building Blocks

In materials science, 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde is utilized as a chemical building block. Its molecular structure contributes to the development of materials with specific physical and chemical properties, which can be tailored for various applications .

Environmental Science: Analytical Applications

While specific environmental applications of this compound are not directly cited in the available literature, its role as a chemical building block suggests potential uses in environmental analytical methods. It could be involved in the synthesis of compounds used in environmental testing and pollution control .

Analytical Chemistry: Reference Standards

This compound is also relevant in analytical chemistry, where it is used as a reference standard for pharmaceutical testing. High-quality reference standards are crucial for ensuring accurate and reliable results in pharmaceutical analysis .

Biochemistry: Modulation of Gene Expression

In biochemistry, derivatives of 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde have been shown to modulate the expression of genes like c-MYC and γ-H2AX. This modulation is associated with the induction of DNA damage and cell cycle arrest, which are important mechanisms in the study of cellular processes and disease states .

Catalysis: Ligand for Palladium-Catalyzed Reactions

The compound has been used in the synthesis of ligands for palladium-catalyzed reactions. These ligands are essential for direct C-H activation of heteroarenes, a process that is valuable in the synthesis of bi(hetero)aryls, which are important in various chemical industries .

Mecanismo De Acción

In the context of BRD4 inhibitors, compound DDT26, a derivative of “4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde”, demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It was shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .

Direcciones Futuras

The future directions for “4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde” could involve further exploration of its derivatives as potential BRD4 inhibitors with anti-breast cancer activity . Given the promising results of compound DDT26, there is potential for the development of potent anti-breast cancer agents targeting BRD4 .

Propiedades

IUPAC Name |

4-(3,5-dimethyl-1,2-oxazol-4-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-12(9(2)15-13-8)11-5-3-10(7-14)4-6-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQNXMIUHQZTDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde | |

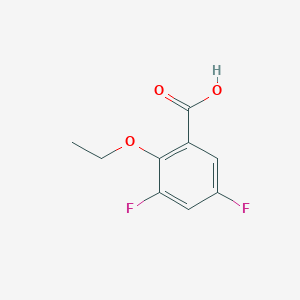

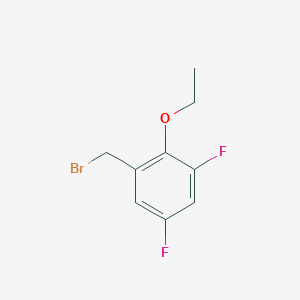

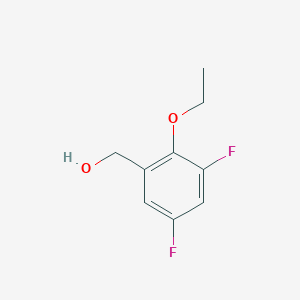

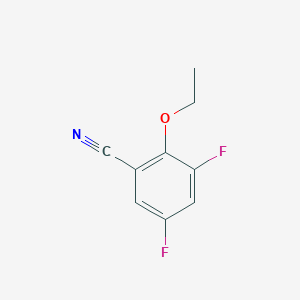

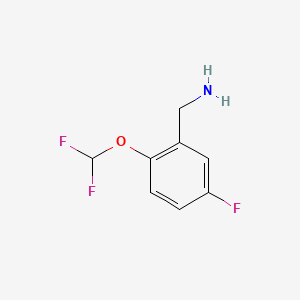

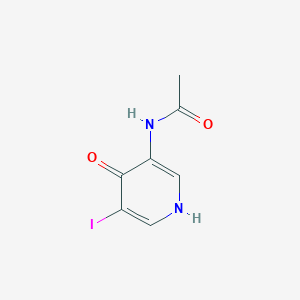

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one](/img/structure/B1393341.png)

![(E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate](/img/structure/B1393345.png)